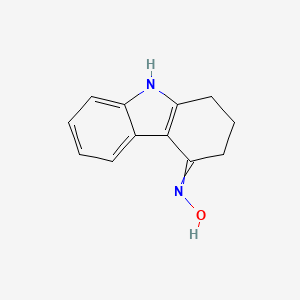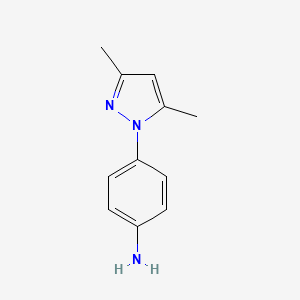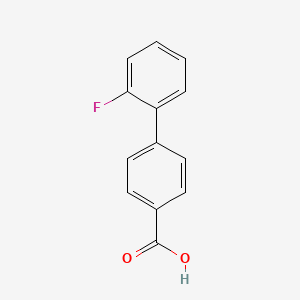
4-(Cyclohexylamino)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(Cyclohexylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Chemical Transformations
- Synthesis of Diaminomethylidene Derivatives : Methyl 4-chloro-3-oxobutanoate reacts with various compounds, leading to the synthesis of derivatives like N,N-unsubstituted diaminomethylidene derivative of tetronic acid (Prezent & Dorokhov, 2012).
- Development in ELISA Analysis : The compound has applications in the development of ELISA for analyzing organophosphorous insecticides in fruit samples, demonstrating its utility in agricultural chemistry (Zhang et al., 2008).
- Study in Methionine Salvage Pathway : In cell lines, 4-Methylthio-2-oxobutanoic acid, a related compound, inhibits growth and induces apoptosis, highlighting its significance in biological pathways and potential therapeutic applications (Tang et al., 2006).
2. Molecular and Structural Analysis
- Molecular Structure Studies : Advanced techniques like FT-IR, NMR, and X-ray diffraction have been used to analyze the molecular structure, stability, and charge transfer within molecules of related 4-oxobutanoic acid derivatives, providing insights into their chemical behavior (Raju et al., 2015).
3. Biological and Pharmacological Investigations
- Antimicrobial and Antifungal Activities : Derivatives of 4-oxobutanoic acid have been synthesized and tested for their antimicrobial activities, showing significant potential in medical and pharmaceutical research (Sana et al., 2011).
Orientations Futures
The future directions in the research and application of 4-(Cyclohexylamino)-4-oxobutanoic acid could involve the exploration of alternative components in the Ugi four-component reactions (Ugi-4CRs), particularly over the past ten years . The Suzuki–Miyaura (SM) coupling reaction also presents potential areas for future research .
Mécanisme D'action
Target of Action
Similar compounds such as aminosalicylic acid and 4-amino hexanoic acid have been studied . Aminosalicylic acid, for instance, is known to inhibit folic acid synthesis, acting against Mycobacterium tuberculosis .
Mode of Action
For instance, aminosalicylic acid inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid .
Biochemical Pathways
It’s worth noting that amino acids, including those with similar structures, can be synthesized from glycolytic and citric acid cycle intermediates .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as hydroxycinnamic acids, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic behavior of 4-(Cyclohexylamino)-4-oxobutanoic acid.
Result of Action
The formation of oximes and hydrazones from aldehydes and ketones has been studied . This could potentially provide insight into the effects of this compound.
Action Environment
The enantioselective strecker reaction, which involves similar compounds, has been studied under different conditions . This could provide some insight into how environmental factors might influence the action of this compound.
Analyse Biochimique
Biochemical Properties
4-(Cyclohexylamino)-4-oxobutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can impact various biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Furthermore, this compound can alter the expression of genes related to metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them, which in turn affects biochemical pathways. For instance, it has been shown to inhibit certain proteases, preventing the breakdown of specific proteins. Additionally, this compound can interact with DNA, influencing gene expression by either promoting or repressing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic processes. At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, which play roles in amino acid metabolism and energy production. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, it can influence the urea cycle by altering the activity of enzymes involved in the conversion of ammonia to urea .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can affect its localization and accumulation within different cellular compartments. For instance, it may be preferentially transported to mitochondria, where it can influence energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. This localization can impact its effectiveness in modulating biochemical pathways .
Propriétés
IUPAC Name |
4-(cyclohexylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFZDZLAUAIBLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352638 | |
| Record name | N-Cyclohexyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21451-32-1 | |
| Record name | N-Cyclohexyl-succinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)


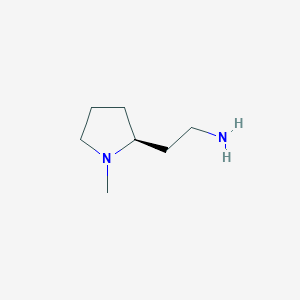
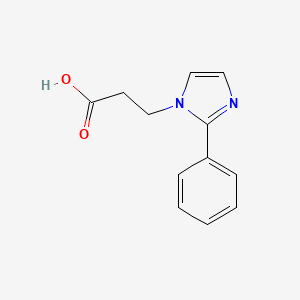

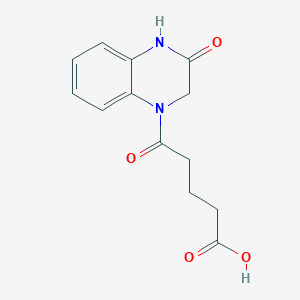
![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)
